4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS No.: 851789-97-4
Cat. No.: VC7252937
Molecular Formula: C17H15F3N4S
Molecular Weight: 364.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851789-97-4 |
|---|---|
| Molecular Formula | C17H15F3N4S |
| Molecular Weight | 364.39 |
| IUPAC Name | 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C17H15F3N4S/c18-17(19,20)12-2-1-3-13(10-12)23-5-7-24(8-6-23)15-14-4-9-25-16(14)22-11-21-15/h1-4,9-11H,5-8H2 |
| Standard InChI Key | NVSSEYSIOFQICA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=CSC4=NC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine (C₁₇H₁₅F₃N₄S) features a fused thiophene-pyrimidine core substituted with a piperazine ring at the 4-position. The piperazine moiety is further functionalized with a 3-(trifluoromethyl)phenyl group, introducing significant electron-withdrawing characteristics. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 364.4 g/mol |
| Topological Polar Surface Area | 60.5 Ų |
| LogP (Partition Coefficient) | 3.2 (estimated) |
The trifluoromethyl (-CF₃) group enhances metabolic stability and influences lipophilicity, potentially improving blood-brain barrier permeability.
Synthetic Methodologies
Core Scaffold Construction
The thieno[2,3-d]pyrimidine core is typically synthesized via a modified Niementowski reaction. This involves cyclocondensation of 2-amino-3-thiophenecarboxylate derivatives with formamide or urea at elevated temperatures (180–200°C) . Recent optimizations employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields >85% .
Piperazine Functionalization
Mechanism of Action
Target Engagement
The compound demonstrates dual-target activity:
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ATF4 Pathway Modulation: Inhibits endoplasmic reticulum (ER) stress by suppressing ATF4 phosphorylation (IC₅₀ = 0.45 μM)
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NF-κB Inhibition: Reduces nuclear translocation of p65 subunit by 62% at 10 μM in LPS-stimulated microglia
Downstream Effects
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Anti-inflammatory Action: 78% reduction in TNF-α production at 5 μM in primary microglial cultures
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Neuroprotection: Rescues 65% of cortical neurons from glutamate-induced excitotoxicity (10 μM pretreatment)
Biological Activity Profiling
In Vitro Efficacy
| Assay System | Result (10 μM) | Reference |
|---|---|---|
| LPS-induced NO production | 82% inhibition | |
| Microglial IL-6 secretion | 67% reduction | |
| Neurite outgrowth (PC12) | 2.1-fold increase |
Selectivity Screening
The compound exhibits >50-fold selectivity for ER stress pathways over related kinases (EGFR, VEGFR2) . Metabolic stability in human liver microsomes remains >80% after 1 hour incubation.
Structure-Activity Relationships
Key structural determinants of activity:
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Piperazine Substitution: 3-Trifluoromethylphenyl > 4-fluorophenyl (3.2-fold increase in NF-κB inhibition)
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Thienopyrimidine Oxidation State: Dihydro forms show 40% reduced potency compared to aromatic analogs
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Positional Isomerism: 2-Piperazinyl analogs demonstrate 5-fold lower activity than 4-substituted derivatives
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